molecular formula C9H8BrFO3 B13913091 Methyl 3-bromo-5-fluoro-2-methoxybenzoate

Methyl 3-bromo-5-fluoro-2-methoxybenzoate

Cat. No.: B13913091
M. Wt: 263.06 g/mol
InChI Key: WZEKBPHZYZPGRC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-fluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl 2-methoxybenzoate. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-2-methoxybenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or carboxylic acids .

Scientific Research Applications

Methyl 3-bromo-5-fluoro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects or other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-fluoro-2-methoxybenzoate is unique due to the specific positioning of the bromine, fluorine, and methoxy groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C9H8BrFO3

Molecular Weight

263.06 g/mol

IUPAC Name

methyl 3-bromo-5-fluoro-2-methoxybenzoate

InChI

InChI=1S/C9H8BrFO3/c1-13-8-6(9(12)14-2)3-5(11)4-7(8)10/h3-4H,1-2H3

InChI Key

WZEKBPHZYZPGRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)F)C(=O)OC

Origin of Product

United States

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